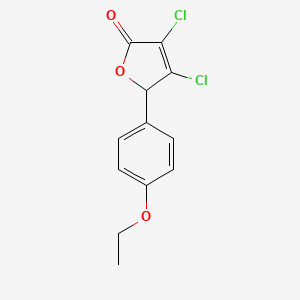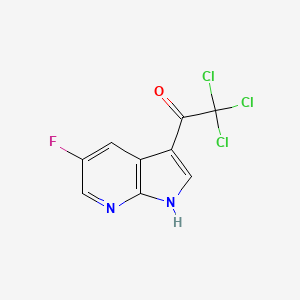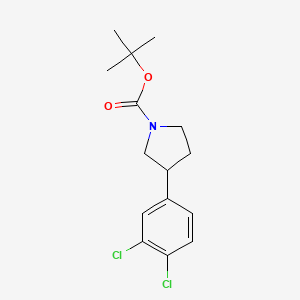
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine: is a chemical compound with the molecular formula C15H19Cl2NO2 and a molecular weight of 316.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a 3,4-dichlorophenyl group attached to the pyrrolidine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3,4-dichlorophenylacetonitrile and an amine. The reaction is typically carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide.
Introduction of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected by introducing the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the 3,4-dichlorophenyl group, where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, and solvents like dichloromethane or methanol.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products Formed:
Substitution Reactions: Products with nucleophiles replacing the chlorine atoms on the 3,4-dichlorophenyl group.
Deprotection Reactions: Free amine derivatives of the pyrrolidine ring.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the compound, depending on the specific reaction conditions.
Applications De Recherche Scientifique
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its structural features make it a valuable building block for designing novel therapeutic agents.
Chemical Biology: Researchers use the compound to study the interactions between small molecules and biological targets, such as enzymes and receptors. It serves as a probe to investigate the mechanisms of action of various biological processes.
Organic Synthesis: The compound is employed as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with diverse functional groups.
Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-Boc-3-(3,4-dichlorophenyl)pyrrolidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of the 3,4-dichlorophenyl group can enhance binding affinity and selectivity towards specific targets, while the pyrrolidine ring provides structural rigidity.
Comparaison Avec Des Composés Similaires
1-Boc-3-(3,4-difluorophenyl)pyrrolidine: Similar structure with fluorine atoms instead of chlorine atoms on the phenyl ring.
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine: Similar structure with methyl groups instead of chlorine atoms on the phenyl ring.
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine: Similar structure with methoxy groups instead of chlorine atoms on the phenyl ring.
Comparison:
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine is unique due to the presence of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. The chlorine atoms can enhance the compound’s lipophilicity and electron-withdrawing properties, making it distinct from its analogs with different substituents.
Propriétés
IUPAC Name |
tert-butyl 3-(3,4-dichlorophenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNNFLIYLZYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
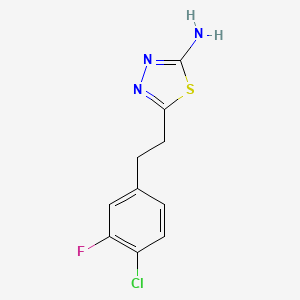


![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)
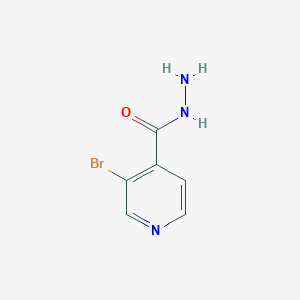

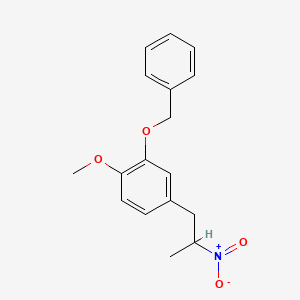

![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)
![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)
![[1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol](/img/structure/B15333985.png)

